Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone
Description
Ethyl(imino)(pyridin-2-yl)-lambda⁶-sulfanone (CAS: 76456-07-0) is a sulfanone derivative characterized by a sulfur atom in the +6 oxidation state, bonded to an ethyl group, an imino group (=N–), and a pyridin-2-yl substituent. Its molecular structure is defined by the lambda⁶-sulfanone core, which confers unique electronic and steric properties.
Commercial sources indicate that related sulfanones are available in high purity (≥95%), making them suitable for research and development .
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
ethyl-imino-oxo-pyridin-2-yl-λ6-sulfane |
InChI |
InChI=1S/C7H10N2OS/c1-2-11(8,10)7-5-3-4-6-9-7/h3-6,8H,2H2,1H3 |
InChI Key |
ULEXWENYEIDYDU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone typically involves the reaction of pyridine derivatives with sulfanone precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanone group to sulfides.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfanones
The lambda⁶-sulfanone family exhibits significant diversity due to variations in substituents. Below, Ethyl(imino)(pyridin-2-yl)-lambda⁶-sulfanone is compared to six analogs based on molecular structure, physicochemical properties, and available data.
Table 1: Structural and Physicochemical Comparison of Sulfanone Derivatives
* Molecular weight calculated based on formula C₈H₁₁N₂OS.
Key Observations:
Substituent Effects on Properties: Alkyl Groups: Ethyl and methyl substituents influence solubility and steric accessibility. For example, the ethyl group in Ethyl(imino)(pyridin-2-yl)-lambda⁶-sulfanone may reduce solubility in polar solvents compared to its methyl analog . Aromatic vs. Heteroaromatic Groups: Pyridin-2-yl (in the target compound) introduces nitrogen-mediated electronic effects, whereas phenyl or chloropyrimidinyl groups (e.g., CAS 2743442-76-2) alter resonance and charge distribution .
Chlorine atoms (e.g., in CAS 2743442-76-2) may increase electrophilicity, making the compound reactive in cross-coupling reactions .
Purity and Availability: Commercial analogs like Imino(methyl)(pyridin-2-yl)-lambda⁶-sulfanone and Imino(methyl)(4-methylphenyl)-lambda⁶-sulfanone are available at ≥95% purity, suggesting established synthetic routes .
Limitations:
- No direct data on reactivity, stability, or biological activity are provided in the evidence.
- Structural comparisons are inferred from molecular formulas and substituent chemistry rather than experimental results.
Biological Activity
Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone, identified by its CAS number 76456-07-0, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 170.23 g/mol. The structure includes a pyridine ring, which is known for its role in various biological activities, particularly in medicinal chemistry.
The compound exhibits biological activity primarily through its interaction with cellular pathways involved in fibrosis and cancer. Research indicates that compounds containing pyridine and sulfanone moieties can inhibit prolyl-4-hydroxylase (P4H), an enzyme critical in collagen synthesis and fibrosis development. This inhibition may lead to reduced collagen deposition, making it a candidate for anti-fibrotic therapies.
Anti-Fibrotic Activity
A recent study evaluated a series of pyridine derivatives, including this compound, against hepatic stellate cells (HSC-T6). The results demonstrated that several compounds exhibited superior anti-fibrotic effects compared to established drugs like Pirfenidone. The half-maximal inhibitory concentration (IC50) values for these compounds were determined using the MTT assay, revealing promising potential for treating fibrotic diseases.
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| This compound | TBD | Better than Pirfenidone |
| Pirfenidone | 3025 ± 0.481 | Control Drug |
The study indicated that the compound significantly reduced hydroxyproline levels in HSC-T6 cells, suggesting effective inhibition of collagen synthesis .
Anti-Cancer Activity
Compounds similar to this compound have been investigated for their anti-cancer properties, particularly as inhibitors of ATR (Ataxia Telangiectasia and Rad3-related protein kinase). These inhibitors are valuable in sensitizing tumor cells to radiation and chemotherapeutic agents. The potential mechanism involves inducing synthetic lethality in cancer cells with defective DNA damage responses .
Case Studies
-
Case Study: Hepatic Fibrosis
- Objective : To evaluate the anti-fibrotic effects of this compound.
- Method : HSC-T6 cells were treated with varying concentrations of the compound.
- Results : Significant reduction in collagen production and expression of COL1A1 was observed, indicating effective inhibition of fibrogenesis.
- Case Study: Cancer Cell Sensitization
Q & A
Q. What are the established synthetic routes for Ethyl(imino)(pyridin-2-yl)-λ6-sulfanone?
The compound is synthesized via the GP4 route using cyanamide derivatives as precursors. For example, Ethyl(imino)(phenyl)-λ6-sulfanone (a structural analog) is prepared from N-(ethyl(oxo)(phenyl)-λ6-sulfaneylidene)cyanamide, followed by column chromatography purification (CH₂Cl₂/MeOH solvent systems) to achieve yields of 72% . This methodology can be adapted for pyridin-2-yl derivatives by selecting appropriate starting materials.
Q. How is purity validated for this compound in synthetic workflows?
Purity is confirmed using ¹H NMR and ¹³C{¹H} NMR spectroscopy, with spectral data cross-referenced against literature values. Discrepancies in peak splitting or integration may indicate impurities, necessitating further purification (e.g., gradient elution in column chromatography) .
Q. What safety protocols are recommended for handling λ6-sulfanone derivatives?
Due to potential explosive and toxic hazards (e.g., H315, H319 codes), strict protocols include:
- Storage in dry conditions below 50°C (P402 + P404).
- Use of explosion-proof equipment (P210, P372).
- Immediate spill containment with inert absorbents (P390) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of Ethyl(imino)(pyridin-2-yl)-λ6-sulfanone?
Key variables include:
Q. How should researchers resolve contradictions between experimental and theoretical spectral data?
Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism or crystal packing effects. Methodological steps include:
- Repeating synthesis under anhydrous conditions to exclude solvent interference.
- Employing X-ray crystallography (via SHELX software) to confirm molecular geometry .
- Comparing experimental data with DFT-calculated spectra for electronic structure validation.
Q. What advanced characterization techniques are critical for structural elucidation?
- Single-crystal X-ray diffraction : SHELXL refines bond lengths and angles, particularly for resolving sulfonimidoyl group geometry .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects trace impurities.
- Dynamic NMR studies : Probe rotational barriers in the imino-pyridin-2-yl moiety .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
Density Functional Theory (DFT) simulations can:
- Predict electrophilic/nucleophilic sites via Fukui indices.
- Model transition states for sulfonimidoyl group transformations.
- Guide synthetic routes by calculating thermodynamic favorability of intermediates.
Q. What methodologies are recommended for exploring catalytic applications of λ6-sulfanones?
- Catalytic screening : Test as ligands in transition-metal complexes (e.g., Co or Pd) for cross-coupling reactions.
- Mechanistic studies : Use kinetic isotope effects (KIEs) or operando spectroscopy to identify rate-determining steps.
- Structure-activity relationships (SAR) : Modify pyridin-2-yl substituents to correlate electronic effects with catalytic efficiency .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address conflicting literature reports on λ6-sulfanone stability?
- Controlled degradation studies : Expose the compound to varying pH, humidity, and light, monitoring decomposition via TGA-DSC.
- Comparative kinetics : Use Arrhenius plots to quantify thermal stability across derivatives.
- Multi-lab validation : Collaborate to standardize protocols and minimize instrumentation bias .
Q. What statistical approaches are suitable for analyzing structure-property relationships in λ6-sulfanones?
- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with spectroscopic or catalytic data.
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking synthesis conditions to yield/selectivity.
- Error analysis : Quantify uncertainties in crystallographic R-factors or NMR integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
